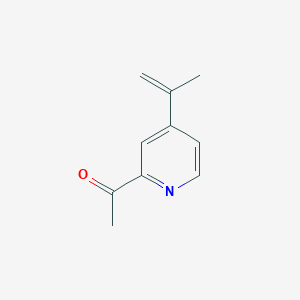

2-Acetyl-4-isopropenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-prop-1-en-2-ylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-6H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGALSOGFUDWZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=NC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162213 | |

| Record name | 2-Acetyl-4-isopropenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow clear liquid; grassy green aroma | |

| Record name | 2-Acetyl-4-isopropenylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2129/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Acetyl-4-isopropenylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2129/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.006-1.008 | |

| Record name | 2-Acetyl-4-isopropenylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2129/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

142896-11-5 | |

| Record name | 2-Acetyl-4-isopropenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142896115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-4-isopropenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-4-ISOPROPENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5N63661OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Pyridine Chemistry

Pyridine (B92270) (C₅H₅N) is a foundational heterocyclic aromatic compound, structurally analogous to benzene (B151609) but with one methine group replaced by a nitrogen atom. wikipedia.orgglobalresearchonline.net This substitution has profound effects on the molecule's chemical properties. The nitrogen atom's lone pair of electrons does not participate in the aromatic π-system, making pyridine basic, with a pKa of 5.25 for its conjugate acid. wikipedia.orgnumberanalytics.com The nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density in the ring and a weaker resonance stabilization compared to benzene. wikipedia.orgnumberanalytics.com

Pyridine's reactivity is distinct from benzene's. It is less reactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, with substitution occurring primarily at the 3- and 5-positions. numberanalytics.com Conversely, it is more susceptible to nucleophilic substitution, especially at the 2- and 4-positions. numberanalytics.com

2-Acetyl-4-isopropenylpyridine, as a pyridine derivative, inherits these fundamental characteristics. Its chemistry is governed by the interplay of the pyridine ring and its functional groups. The acetyl group (a deactivating group) and the isopropenyl group, attached at the 2- and 4-positions respectively, further influence the electron density and steric environment of the ring, thereby modulating its reactivity in synthetic transformations. The acetyl group's carbonyl carbon is an electrophilic site, while the isopropenyl group's double bond allows for addition reactions, making the compound a multifunctional platform for chemical synthesis. vulcanchem.com

Significance and Research Trajectories for 2 Acetyl 4 Isopropenylpyridine Analogues

Advanced Synthetic Approaches to this compound and its Derivatives

One-Pot Synthetic Protocols for Pyridine Derivatives

The synthesis of highly substituted pyridine rings, foundational to compounds like this compound, is often achieved through one-pot multicomponent reactions (MCRs), which offer efficiency by combining several steps without isolating intermediates. tandfonline.com These protocols are prized for their atom economy, reduced reaction times, and often simpler workup procedures. tandfonline.comacs.org

Several strategies have been developed for the one-pot synthesis of pyridine derivatives. A common approach involves the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl cyanoacetate), and an ammonium (B1175870) source, often catalyzed by a base or acid. tandfonline.comacs.org For instance, a three-multicomponent reaction (3MCR) of 4-acetylpyridine (B144475), malononitrile, and a 1,3-dicarbonyl compound can yield complex fused heterocyclic systems in a single step. nih.gov This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. nih.gov

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these one-pot reactions, leading to excellent yields and pure products in significantly shorter timeframes compared to conventional heating. acs.org Other innovative one-pot methods include a C-H alkenylation/electrocyclization/aromatization sequence and a [2+2+1+1] cyclocondensation of alkynes with benzamides, which serves as the nitrogen source. mdpi.comorganic-chemistry.org

Table 1: Examples of One-Pot Synthetic Protocols for Pyridine Derivatives This table is interactive and allows for sorting.

| Method | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Aldehydes, Malononitrile, Ammonium Acetate | Triethylamine, Solvent-free | Highly substituted pyridines | tandfonline.com |

| Microwave-Assisted 4-Component Reaction | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Ethanol, Microwave irradiation | Novel pyridine derivatives | acs.org |

| Sequential Hydroamination | Alkynes, N-triphenylsilylamine, α,β-Unsaturated carbonyls | - | Tri-substituted pyridines | ubc.ca |

| Alkyne Annulation | Aromatic terminal alkynes, Benzamides | Cs₂CO₃, Sulfolane | 3,5-Diaryl pyridines | mdpi.com |

| Chromene Synthesis from Acetylpyridine | 4-Acetylpyridine, Malononitrile, Dimedone | Reflux | Tetrahydro-4H-chromene derivatives | nih.gov |

Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the synthesis of this compound requires a detailed examination of the underlying reaction mechanisms, including how carbon-carbon bonds are formed, the dynamics of proton movement, and the critical influence of catalysts.

Mechanistic Investigations of C-C Bond Formation

The formation of the pyridine ring and the attachment of its substituents involve complex C-C bond-forming events. Transition-metal catalysis is a cornerstone of many modern synthetic methods, often proceeding via the activation of otherwise inert C-H bonds. nih.govresearchgate.net For example, a proposed mechanism for C-H alkylation involves the coordination of a metal catalyst (e.g., Zirconium) to the pyridine, forming a metallacyclic intermediate. nih.gov The subsequent insertion of an alkene into the metal-carbon bond, followed by hydrolysis, yields the alkylated pyridine product. nih.gov

Radical-based pathways offer an alternative route for C-C bond formation. In some systems, radical coupling reactions can form new C-C bonds, such as the dimerization of pyridine-derived radicals coordinated to a metal center. acs.org Enzymatic systems also provide insight into potential C-C coupling mechanisms. Deoxypodophyllotoxin synthase, for example, catalyzes a cyclization reaction that is believed to proceed through hydrogen atom abstraction to form a substrate radical, which is then oxidized to a carbocation. nih.gov This carbocation subsequently undergoes a Friedel-Crafts-like ring closure to form the crucial C-C bond. nih.gov This hybrid radical-polar pathway highlights a sophisticated mechanism for C-C bond formation that may inform synthetic strategies. nih.gov

The Diels-Alder reaction represents another fundamental C-C bond-forming strategy. Computational studies on the reaction of a pyridine-borabenzene adduct with acetylene (B1199291) show the detailed electronic rearrangements that occur during the formation of both B-C and C-C bonds, providing a theoretical framework for understanding cycloaddition mechanisms in related heterocyclic systems. mdpi.com

Proton Transfer Dynamics in Pyridine Derivatization

Proton transfer is a fundamental step in many organic reactions, including the synthesis and derivatization of pyridines. Its dynamics can significantly influence reaction pathways and outcomes. rsc.org In the Bohlmann-Rahtz pyridine synthesis, for example, the reaction sequence involves an initial Michael addition followed by a crucial proton transfer to form an aminodiene intermediate, which then cyclizes. organic-chemistry.org

Theoretical studies on 2-hydroxy pyridine have shown that proton transfer can occur through several pathways: intramolecularly, assisted by solvent molecules like water, or intermolecularly within a dimer complex. pku.edu.cn The presence of hydrogen-bonding partners dramatically lowers the activation energy for proton transfer compared to the direct intramolecular route. pku.edu.cn This highlights the critical role of the reaction environment, including solvent and molecular aggregation, in facilitating proton movement. pku.edu.cnresearchgate.net

In some cases, proton transfer can even dictate the feasibility of a subsequent reaction. For instance, ground-state intramolecular proton transfer (GSIPT) in certain pyridine derivatives can inhibit N-methylation by altering the electronic structure and reactivity of the nitrogen atom. rsc.org The dynamics of these proton transfers are often ultrafast, occurring on femtosecond to picosecond timescales, and can be investigated using advanced spectroscopic and computational methods. chemrxiv.orgmdpi.com

Role of Catalysts in Reaction Pathways

Catalysts are essential for controlling the synthesis of pyridine derivatives, enhancing reaction rates, and directing selectivity. mdpi.com They can be broadly classified into homogeneous and heterogeneous systems, each with distinct advantages. nih.gov Catalysis is particularly vital in MCRs, where multiple reaction pathways are often possible; a catalyst can selectively favor one route, thereby minimizing byproduct formation and increasing the yield of the desired product. mdpi.com

A wide array of catalysts are employed in pyridine synthesis:

Base Catalysts : Simple bases like cesium carbonate (Cs₂CO₃) can promote one-pot annulation reactions to form the pyridine core. mdpi.com

Transition Metal Catalysts : Complexes of palladium, rhodium, cobalt, and nickel are widely used. numberanalytics.comrsc.org For example, cobalt(I) complexes, generated in situ, catalyze the [2+2+2] cycloaddition of alkynes and nitriles to form substituted pyridines. rsc.org The choice of metal and its associated ligands can profoundly impact the regioselectivity of the final product. rsc.org Palladium catalysts are also instrumental in cross-coupling reactions for pyridine functionalization. numberanalytics.com

Organocatalysts : Small organic molecules, such as L-proline, can effectively catalyze the one-pot synthesis of related heterocycles like chromenes and dihydropyridines under mild, environmentally friendly conditions. rsc.orgjmchemsci.com

Photocatalysis and Electrocatalysis : These modern techniques use light or electric potential, respectively, to drive catalytic reactions under mild conditions, often proceeding through radical-mediated pathways to generate pyridine derivatives. numberanalytics.com

Table 2: Overview of Catalysts in Pyridine Synthesis This table is interactive and allows for sorting.

| Catalyst Type | Example(s) | Role in Reaction Pathway | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Homogeneous Transition Metal | Co(I), Pd(II), Rh(I) | Enables cycloadditions, cross-couplings, C-H activation | High activity and selectivity, mild conditions | nih.gov, numberanalytics.com, rsc.org |

| Heterogeneous | Zeolites, Metal-Organic Frameworks (MOFs) | Facilitates alkylation, acylation | Catalyst recyclability, ease of separation | numberanalytics.com |

| Base Catalysis | Cs₂CO₃, Triethylamine | Promotes condensation and cyclization reactions | Low cost, transition-metal-free | mdpi.com, tandfonline.com |

| Organocatalysis | L-proline | Activates substrates via enamine/iminium intermediates | Metal-free, environmentally friendly, enables asymmetric synthesis | rsc.org, jmchemsci.com |

| Photocatalysis | - | Generates radical intermediates via light activation | Mild reaction conditions, unique reactivity | numberanalytics.com |

Derivatization and Functionalization of this compound

Once the core this compound structure is formed, it can serve as a versatile scaffold for the synthesis of more complex molecules. The acetyl and isopropenyl groups, along with the pyridine ring itself, offer multiple sites for chemical modification.

Synthesis of Novel Pyridine Derivatives

The functional groups on acetylpyridines are key handles for derivatization. The acetyl group, in particular, is highly versatile. The acidic α-protons of the acetyl's methyl group can be removed by a strong base like sodium hydride (NaH) to form an enolate. scielo.br This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, in a straightforward method to create α-substituted acetyl pyridine derivatives. scielo.br

The acetyl group can also participate in condensation reactions. For example, 4-acetylpyridine can react with various aromatic aldehydes in the presence of a base to form chalcones (α,β-unsaturated ketones). researchgate.net These chalcone (B49325) intermediates can then be used to construct new heterocyclic rings, such as pyrimidines, by reacting them with reagents like urea (B33335) or thiourea. researchgate.net Similarly, 4-acetylpyridine can be a key building block in multicomponent reactions, reacting with malononitrile and a 1,3-dione to produce complex chromene derivatives. nih.gov

The pyridine ring itself can be functionalized. N-methylation of a pyridine ring using methyl iodide creates a pyridinium (B92312) salt, which can then be selectively reduced with sodium borohydride (B1222165) to yield tetrahydropyridine (B1245486) derivatives. openmedicinalchemistryjournal.com These examples demonstrate that starting materials like acetylpyridines are valuable platforms for generating diverse libraries of novel heterocyclic compounds. uiowa.edumdpi.com

Table 3: Examples of Derivatization Reactions Starting from Acetylpyridines This table is interactive and allows for sorting.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|

Strategies for Introducing Varied Functional Groups

The structure of this compound offers several sites for chemical modification, primarily at the acetyl and isopropenyl moieties. These transformations allow for the synthesis of a diverse range of derivatives.

Functionalization of the Acetyl Group: The methyl group of the acetyl function is susceptible to deprotonation by a strong base, creating a nucleophilic enolate that can react with various electrophiles. This strategy has been demonstrated on the parent 2-acetylpyridine (B122185), where deprotonation using sodium hydride (NaH) in the presence of a phase transfer catalyst like 18-crown-6-ether facilitates substitution. scielo.br This approach avoids side reactions, such as ether formation, which can occur with other bases like KOH or NaOH. scielo.br The resulting carbanion can be treated with alkyl or aryl halides to introduce new substituents at the carbon adjacent to the carbonyl. scielo.br This methodology provides a direct route to more complex ketone derivatives. scielo.br

Functionalization of the Isopropenyl Group: The carbon-carbon double bond of the isopropenyl group is a key site for introducing new functionality via addition reactions. ontosight.ai A primary example of this is catalytic hydrogenation, a widely used industrial and laboratory process for reducing or saturating organic compounds. wikipedia.org This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. wikipedia.orgchemistrytalk.org

For the conversion of this compound to its saturated analogue, 2-Acetyl-4-isopropylpyridine, heterogeneous catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are typically employed. wikipedia.orgchemistrytalk.orgtcichemicals.com The reaction proceeds via syn-addition, where both hydrogen atoms add to the same side of the double bond plane. chemistrytalk.org This transformation effectively converts the alkene functionality into an alkane, altering the electronic and steric properties of the molecule while leaving the pyridine ring and acetyl group intact under controlled conditions. wikipedia.org

Preparation of Positional Isomers and Related Analogues

The synthesis of positional isomers and closely related analogues of this compound is crucial for structure-activity relationship studies in various chemical fields. Key related compounds include the positional isomer 4-Acetyl-2-isopropenylpyridine and the saturated analogue 2-Acetyl-4-isopropylpyridine. acs.org

4-Acetyl-2-isopropenylpyridine: This compound is a positional isomer where the acetyl and isopropenyl groups are swapped relative to the pyridine nitrogen. Literature indicates that methods for its preparation have been developed. acs.orggoogle.com

2-Acetyl-4-isopropylpyridine: This saturated analogue can be prepared directly from this compound via the catalytic hydrogenation of the isopropenyl group, as described in the previous section. wikipedia.orgacs.org Alternatively, it can be synthesized through other routes. For instance, functionalization of a pre-existing isopropylpyridine scaffold is a viable strategy. The synthesis of substituted pyridines can be achieved through various means, including C-H bond functionalization of simpler alkylpyridines. d-nb.infonih.gov For example, 2-isopropylpyridine (B1293918) can be synthesized from 2-ethylpyridine (B127773) via deprotonation with n-butyllithium followed by methylation with iodomethane. Subsequent acylation of an appropriately substituted isopropylpyridine could yield the target molecule.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise connectivity of atoms can be determined.

In the ¹H-NMR spectrum of 2-Acetyl-4-isopropenylpyridine, distinct signals are expected for each non-equivalent proton in the molecule. The pyridine (B92270) ring protons (H-3, H-5, and H-6) would typically appear in the aromatic region (δ 7.0-9.0 ppm). The isopropenyl group would produce signals for the vinyl protons (CH₂) and the methyl protons (CH₃), while the acetyl group would show a characteristic singlet for its methyl protons.

Based on the structure, the following proton environments are present:

Pyridine Ring: Three aromatic protons (H-3, H-5, H-6).

Acetyl Group: A methyl group (CH₃).

Isopropenyl Group: A methyl group (CH₃) and two vinylic protons (=CH₂).

The expected chemical shifts and multiplicities are detailed in the table below, extrapolated from data for similar pyridine derivatives. The electron-withdrawing acetyl group and the pyridine nitrogen would cause adjacent protons (like H-3 and H-6) to shift downfield.

Table 1: Predicted ¹H-NMR Spectral Data for this compound (Note: Data is predictive and based on analogous structures. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Acetyl-CH₃ | ~2.7 | Singlet (s) | N/A | 3H |

| Isopropenyl-CH₃ | ~2.2 | Singlet (s) or fine splitting | N/A | 3H |

| Isopropenyl-=CH₂ (a) | ~5.5 | Singlet (s) or fine splitting | N/A | 1H |

| Isopropenyl-=CH₂ (b) | ~6.1 | Singlet (s) or fine splitting | N/A | 1H |

| Pyridine H-3 | ~8.1 | Doublet (d) | ~5 | 1H |

| Pyridine H-5 | ~7.6 | Singlet (s) or fine splitting | N/A | 1H |

| Pyridine H-6 | ~8.8 | Doublet (d) | ~5 | 1H |

The proton-decoupled ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org For this compound, ten distinct signals are expected. The chemical shifts are influenced by hybridization (sp², sp³) and the electronic environment. libretexts.orghw.ac.ukchemguide.co.uk Carbonyl carbons are typically found far downfield (190-200 ppm), while aromatic and vinylic carbons appear in the 110-160 ppm range. libretexts.orgchemguide.co.uk Aliphatic carbons, such as those in the methyl groups, resonate at higher field (upfield, <30 ppm).

The expected carbon environments are:

Pyridine Ring: Five sp² carbons (C-2, C-3, C-4, C-5, C-6).

Acetyl Group: One carbonyl carbon (C=O) and one methyl carbon (CH₃).

Isopropenyl Group: Two sp² carbons (quaternary C and =CH₂) and one methyl carbon (CH₃).

Table 2: Predicted ¹³C-NMR Spectral Data for this compound (Note: Data is predictive and based on analogous structures. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl-CH₃ | ~25 |

| Isopropenyl-CH₃ | ~22 |

| Isopropenyl-=CH₂ | ~120 |

| Pyridine C-5 | ~121 |

| Pyridine C-3 | ~125 |

| Isopropenyl-C | ~140 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~150 |

| Pyridine C-2 | ~154 |

| Acetyl-C=O | ~199 |

To unambiguously assign all proton and carbon signals and confirm the proposed structure, two-dimensional (2D) NMR experiments are essential. ipb.ptharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netyoutube.com For this compound, a key correlation would be observed between the pyridine protons H-5 and H-6, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). researchgate.netstudylib.net It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., connecting the acetyl-CH₃ protons at ~2.7 ppm to the acetyl-CH₃ carbon at ~25 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. For instance, HMBC would show correlations from the acetyl-CH₃ protons to the acetyl carbonyl carbon (C=O) and the C-2 of the pyridine ring, confirming the position of the acetyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.comnih.gov The sample is first vaporized and separated based on its boiling point and affinity for the GC column. The retention time serves as an initial identifying characteristic. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). For this compound (C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 161. Key fragmentation patterns would likely involve the loss of the acetyl group (·CH₃CO, 43 Da) leading to a fragment at m/z 118, and the loss of a methyl radical (·CH₃, 15 Da) from the molecular ion to give a peak at m/z 146.

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to within a few parts per million, ppm). springernature.compnnl.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, as different formulas with the same nominal mass will have slightly different precise masses due to the mass defects of their constituent atoms.

For this compound, the molecular formula is C₁₀H₁₁NO. The calculated exact mass for the protonated molecule, [M+H]⁺, is 162.0913. An experimental HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition.

X-ray Diffraction Studies for Solid-State Structure

To date, specific X-ray diffraction data for this compound is not available in publicly accessible crystallographic databases. This indicates that the single-crystal X-ray structure of this particular compound has likely not been determined or reported in the scientific literature.

For closely related compounds, such as derivatives of 2-acetylpyridine (B122185), X-ray crystallography has been successfully employed to elucidate their three-dimensional structures. For instance, studies on certain 2-acetylpyridine derivatives have revealed detailed information about their crystal systems, space groups, unit cell dimensions, and intramolecular bond lengths and angles. This type of analysis is fundamental for confirming molecular connectivity and understanding intermolecular interactions in the solid state. The absence of such data for this compound presents a knowledge gap in the complete structural understanding of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

The analysis of the IR spectrum would be instrumental in confirming the presence of these key functional groups. The carbonyl (C=O) stretching vibration of the acetyl group is anticipated to produce a strong absorption band in the region of 1680-1700 cm⁻¹. The isopropenyl group would be characterized by C=C stretching vibrations around 1640-1650 cm⁻¹ and out-of-plane C-H bending vibrations for the vinylidene hydrogens typically appearing in the 890-900 cm⁻¹ region. The pyridine ring would exhibit characteristic C=N and C=C stretching vibrations within the 1400-1600 cm⁻¹ range, as well as C-H stretching vibrations from the aromatic ring above 3000 cm⁻¹.

Without experimental data, a definitive analysis and a data table of the vibrational frequencies for this compound cannot be provided. The acquisition of such data would be a valuable contribution to the spectroscopic characterization of this compound.

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Computational chemistry provides critical insights into the molecular properties and reactivity of chemical compounds. Methodologies such as DFT are instrumental in optimizing molecular geometry, understanding electronic structures, and predicting spectroscopic behaviors. However, the application of these advanced theoretical techniques to this compound has not been a subject of dedicated study in the papers accessible through extensive searches.

Consequently, specific data regarding its electronic structure, frontier molecular orbitals (HOMO-LUMO), predicted spectroscopic properties, and the energetic profiles of its chemical transformations are not documented. Research into the reaction pathways and transition states involving this compound through computational modeling also appears to be absent from the current body of scientific work.

While numerous studies apply these computational methods to other pyridine derivatives, the unique structural features of this compound—namely the combination of an acetyl group at the 2-position and an isopropenyl group at the 4-position—mean that findings from other molecules cannot be accurately extrapolated. A thorough theoretical investigation would be required to elucidate the specific properties and behaviors of this compound.

Computational Chemistry and Theoretical Investigations of 2 Acetyl 4 Isopropenylpyridine

Molecular Dynamics Simulations for Conformational Analysis

MD simulations would likely reveal a dynamic equilibrium between several low-energy conformations. The rotation of the acetyl group is expected to be a key dynamic feature, with the carbonyl oxygen potentially orienting either towards or away from the pyridine (B92270) nitrogen. Similarly, the isopropenyl group can rotate, leading to different spatial arrangements of the vinyl moiety. The interplay of steric hindrance between the substituents and electronic interactions with the pyridine ring would dictate the relative populations of these conformers.

Table 1: Predicted Major Torsional Angles in Low-Energy Conformers of 2-Acetyl-4-isopropenylpyridine

| Dihedral Angle | Predicted Range (degrees) | Notes |

| C(3)-C(2)-C(acetyl)-O(acetyl) | 0 ± 30 or 180 ± 30 | Represents the orientation of the acetyl group relative to the pyridine ring. The planar conformations are expected to be energetically favored to maximize conjugation, with potential for non-planar orientations due to steric effects. |

| C(3)-C(4)-C(isopropenyl)-C(vinyl) | 0 ± 45 or 180 ± 45 | Describes the orientation of the isopropenyl group. A wider range of motion is anticipated compared to the acetyl group due to the potentially smaller rotational barrier. |

Note: The data in this table is predictive and based on the conformational analysis of similar substituted aromatic compounds in the absence of specific MD simulation data for this compound.

Nucleophilicity and Reactivity Predictions for Pyridine Analogues

The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential nucleophilic center. However, the presence of substituents on the ring can either enhance or diminish this nucleophilicity. In the case of this compound, we have two substituents with opposing electronic effects:

2-Acetyl Group: The acetyl group is a well-known electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. Its presence at the 2-position is expected to decrease the electron density on the pyridine ring and, consequently, reduce the nucleophilicity of the nitrogen atom.

4-Isopropenyl Group: The isopropenyl group, being an alkenyl substituent, can act as a weak electron-donating group through hyperconjugation and weak resonance effects. Its position at the 4-position would tend to increase the electron density on the ring, thereby enhancing the nucleophilicity of the nitrogen.

Based on DFT calculations of related pyridine analogues, we can predict the relative reactivity of this compound. The calculated HOMO (Highest Occupied Molecular Orbital) energy is a key indicator of nucleophilicity, with higher HOMO energies correlating with greater nucleophilic character.

Table 2: Predicted Relative Nucleophilicity of Pyridine Analogues Based on Substituent Effects

| Compound | Substituent at C2 | Substituent at C4 | Predicted Electronic Effect | Predicted Relative Nucleophilicity |

| Pyridine | H | H | Neutral | Moderate |

| 4-Methylpyridine | H | -CH₃ | Electron-donating | Higher than pyridine |

| 2-Acetylpyridine (B122185) | -COCH₃ | H | Electron-withdrawing | Lower than pyridine |

| This compound | -COCH₃ | -C(CH₃)=CH₂ | Competing effects | Predicted to be lower than pyridine but higher than 2-acetylpyridine |

| 4-(Dimethylamino)pyridine | H | -N(CH₃)₂ | Strongly electron-donating | Significantly higher than pyridine |

Note: This table provides a qualitative prediction based on the established electronic effects of the substituents. The actual nucleophilicity would need to be quantified through specific DFT calculations for this compound.

The presence of both an electron-withdrawing and a weak electron-donating group suggests that this compound will likely exhibit moderate nucleophilicity, lower than that of pyridine itself but potentially higher than pyridines bearing only strong electron-withdrawing groups. The precise reactivity will be a nuanced outcome of the interplay between these two substituents.

Applications in Advanced Chemical Synthesis and Materials Science Research

2-Acetyl-4-isopropenylpyridine as a Synthetic Building Block

The utility of a compound as a synthetic building block is determined by the reactivity of its functional groups and its ability to participate in the construction of more complex molecular architectures.

Precursor for Pharmacologically Relevant Scaffolds (Structural Motif Focus)

Pyridine (B92270) and its derivatives are integral to a vast number of pharmacologically active compounds. nih.gov The pyridine scaffold is a common feature in drugs due to its ability to form hydrogen bonds and participate in metal coordination, which can be crucial for binding to biological targets. scielo.br For example, 2-acetylpyridine (B122185) thiosemicarbazones have been investigated for their antifilarial activity. nih.gov

While the potential for this compound to serve as a precursor to new pharmacologically relevant scaffolds is high, there is a lack of specific studies detailing its conversion into such molecules. The synthesis of various heterocyclic compounds from pyridine-containing precursors is a rich area of research, mdpi.com but the specific application of this compound in this context remains to be documented in publicly accessible research.

Polymer Chemistry and Material Science

The isopropenyl group on this compound suggests its potential as a monomer for polymerization and as a functionalizing agent for existing polymers.

Integration into Polyvinylpyridine Systems and Block Copolymers

Polyvinylpyridines are a well-studied class of polymers with applications ranging from catalysis to drug delivery. The polymerization of vinylpyridine monomers, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, can be achieved through various methods, including anionic and radical polymerization, to produce well-defined homopolymers and block copolymers. researchgate.netwikipedia.orgsigmaaldrich.comafinitica.com For instance, block copolymers of styrene (B11656) and vinylpyridine can self-assemble into ordered nanostructures.

Despite the established chemistry of vinylpyridine polymerization, there is no specific literature available on the polymerization of this compound or its integration into polyvinylpyridine systems or block copolymers. The steric hindrance from the acetyl group and the substitution pattern on the pyridine ring may influence its polymerizability compared to simpler vinylpyridines.

Functionalization of Polymers with Pyridine Derivatives

The modification of polymer surfaces and bulk properties through the incorporation of functional groups is a key strategy in materials science. Pyridine moieties are often introduced to impart properties such as basicity, metal coordination capability, and responsiveness to pH. While general methods for the functionalization of polymers exist, there are no specific reports on the use of this compound for this purpose. The dual functionality of this molecule could theoretically allow for its grafting onto polymer backbones via either the isopropenyl or the acetyl group, but such applications have not been described in the literature.

Exploration of Novel Polymer Applications (e.g., Gas Barrier Materials, Binders)

Polymers containing pyridine units have been explored for various advanced applications. For example, polyimides and other polymers are widely studied for their use in gas separation membranes due to their tunable free volume and chemical structure. researchgate.netmdpi.comnih.govyoutube.combohrium.com The incorporation of polar groups, such as those found in pyridine derivatives, can influence gas solubility and selectivity.

In the field of energy storage, polymer binders are crucial components of battery electrodes, ensuring the integrity and performance of the electrode materials. sciencedaily.commdpi.commdpi.com Polyvinylidene fluoride (B91410) (PVDF) is a common binder, but research into new polymeric binders with improved properties is ongoing. lecronchem.com While polyvinylpyridines could potentially be explored in these areas, there is currently no data to suggest that polymers derived from this compound have been investigated for applications as gas barrier materials or binders.

Catalysis Research

The unique molecular architecture of this compound, featuring a pyridine ring, an acetyl group, and an isopropenyl substituent, makes it a compound of significant interest in the field of catalysis research. The pyridine nucleus is a well-established scaffold in the design of ligands and catalysts due to the coordinating ability of the nitrogen atom. The functional groups on this compound offer potential for fine-tuning the electronic and steric properties of catalysts, influencing their activity, selectivity, and stability.

Development of Pyridine-Based Catalysts

The development of catalysts derived from pyridine and its analogues is a cornerstone of modern synthetic chemistry. The nitrogen atom within the pyridine ring possesses a lone pair of electrons, enabling it to coordinate with a wide range of metal ions, forming the basis for a vast library of metal-ligand complexes used in catalysis. Research in this area often focuses on modifying the substituents on the pyridine ring to modulate the catalytic performance of the resulting metal complexes.

In the context of this compound, the acetyl and isopropenyl groups serve as handles for synthetic modification. These modifications can influence the ligand's binding properties and, consequently, the efficacy of the catalyst. The electronic properties of the pyridine ring can be systematically altered, which is a key strategy in designing compounds for specific catalytic applications. While direct application of this compound as a catalyst is a subject of ongoing research, the broader class of pyridine-containing compounds has seen extensive use in various catalytic processes, including polymerization, transfer hydrogenation of carbonyl compounds, and atom transfer radical polymerization. scielo.br

The versatility of the pyridine scaffold allows for its incorporation into diverse catalytic systems, from homogeneous metal complexes to heterogeneous catalysts. For instance, magnetically recoverable nanoparticles have been functionalized with pyridine derivatives to create efficient and recyclable catalysts for the synthesis of complex organic molecules.

Role of Pyridine Moiety in Asymmetric Synthesis

The pyridine moiety plays a crucial role in the field of asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral molecule. Chiral pyridine derivatives are widely employed as ligands for metal catalysts or as organocatalysts themselves to induce stereoselectivity in chemical reactions. The nitrogen atom of the pyridine ring can act as a Lewis base, while the ring itself can participate in non-covalent interactions, such as π-stacking, to create a well-defined chiral environment around the catalytic center.

The ability of the pyridine nitrogen to chelate with a metal center is fundamental to its role in many asymmetric catalytic systems. This chelation can create a rigid and predictable geometry in the transition state of a reaction, which is essential for high enantioselectivity. For example, chiral pyridine-based ligands have been successfully used in the asymmetric synthesis of complex molecules where the pyridine nitrogen coordinates to a metal, directing the approach of a reactant from a specific face.

While specific studies detailing the use of this compound in asymmetric catalysis are emerging, the principles derived from related pyridine structures are highly relevant. The functional groups on this compound could be modified to introduce chirality, making it a potential precursor for new chiral ligands and organocatalysts. The development of such catalysts is a significant area of research aimed at producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Mechanistic Studies of Catalytic Processes

Understanding the mechanism of a catalytic process is critical for optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies involving pyridine-based catalysts often focus on elucidating the role of the pyridine ligand in the catalytic cycle, including ligand exchange, oxidative addition, reductive elimination, and the nature of the active catalytic species.

Research on compounds analogous to this compound, such as 2-acetylpyridine, has provided valuable insights into the mechanistic pathways of catalytic reactions. For example, studies on the C-H activation of 2-substituted pyridines by rhodium, iridium, and ruthenium complexes have shown that the reaction mechanism can be highly dependent on the presence of co-catalysts like acetate. In some cases, the pyridine derivative can form N,C-chelate complexes through the activation of a C-H bond on a substituent.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reaction pathways of catalytic processes involving pyridine derivatives. These studies can help to predict the reactivity of different substituted pyridines and guide the rational design of new catalysts. For instance, calculations of frontier molecular orbitals (HOMO-LUMO) can provide information about the electronic structure and potential reactivity of molecules like this compound in a catalytic context. scielo.br The insights gained from such mechanistic studies are invaluable for advancing the field of catalysis and expanding the synthetic utility of pyridine-based compounds.

Natural Occurrence and Biosynthetic Pathways Research

Identification and Isolation from Natural Sources (e.g., Spearmint Oil)

2-Acetyl-4-isopropenylpyridine has been identified as a naturally occurring volatile compound. It is recognized as one of a number of unusual pyridine (B92270) derivatives found in the essential oil of Scotch spearmint (Mentha cardiaca). In analyses of this essential oil, this compound is noted as a major constituent among these unique pyridines and is characterized by a powerful grassy-sweet and minty aroma.

The identification of this compound is often part of the broader chemical analysis of essential oils from various mint species. For instance, the structurally related compound, 2-Acetyl-4-isopropylpyridine, has been reported in other mints, including Mentha arvensis, peppermint oil, and spearmint oil. The presence of these substituted pyridines highlights the diverse and sometimes unexpected chemical compositions of plant essential oils.

The isolation process for compounds like this compound from natural sources typically involves steam distillation of the plant material (e.g., leaves and flowering tops of spearmint) to obtain the essential oil. Subsequent analysis and separation of individual components are then performed using techniques such as gas chromatography.

| Compound | Identified Natural Source | Reference |

|---|---|---|

| This compound | Scotch Spearmint Oil (Mentha cardiaca) | |

| 2-Acetyl-4-isopropylpyridine | Mentha arvensis | |

| 2-Acetyl-4-isopropylpyridine | Spearmint Oil & Peppermint Oil |

Investigation of Biosynthetic Mechanisms of this compound

The specific biosynthetic pathway for this compound has not been extensively detailed in scientific literature. However, research into the biosynthesis of other, more prevalent pyridine alkaloids provides a general framework for how such compounds are likely formed in plants.

The biosynthesis of the pyridine ring in many well-known alkaloids, such as nicotine (B1678760) and anabasine (B190304) found in Nicotiana species, originates from nicotinic acid (Vitamin B3). Nicotinic acid itself is synthesized in plants through complex pathways. This core pyridine structure is then combined with other precursors to form the final alkaloid. For example, in the case of anabasine, the pyridine ring is derived from nicotinic acid while the attached piperidine (B6355638) ring is synthesized from lysine. Similarly, the biosynthesis of nicotine involves the condensation of a pyridine ring from nicotinic acid with a pyrrolidine (B122466) ring.

It is hypothesized that the biosynthesis of this compound would also begin with a nicotinic acid precursor or a closely related compound, which is then subjected to a series of enzymatic modifications—such as acylation and the addition of an isopropenyl group—to yield the final structure. However, the specific enzymes and intermediate steps involved in this pathway in plants like Mentha cardiaca remain a subject for further investigation.

Comparative Analysis of Pyridine Derivatives in Biological Systems

This compound belongs to a large and diverse class of naturally occurring compounds known as pyridine alkaloids. These molecules are characterized by a pyridine ring structure but vary widely in their complexity, biological source, and function.

A comparative analysis reveals the structural variety within this class. Simpler pyridine alkaloids include nicotine, nornicotine, and anabasine, which are famously found in plants of the Nicotiana genus (tobacco). These compounds consist of a pyridine ring linked to either a pyrrolidine or piperidine ring. Another example is lobeline, a more complex molecule produced by Lobelia inflata (Indian Tobacco), which features a substituted piperidine ring attached to two side chains.

Compared to these well-known alkaloids, this compound is a structurally simpler molecule, consisting of a single pyridine ring with acetyl and isopropenyl functional groups attached. Its occurrence in the Mentha genus distinguishes it from the classic pyridine alkaloids typically associated with the Solanaceae (nightshade) and Lobeliaceae families. This highlights the broad distribution of pyridine ring synthesis across different plant families, leading to a wide array of derivatives with distinct chemical properties and ecological roles.

| Compound Name | Core Structure | Key Substituents | Primary Natural Source (Genus) | Reference |

|---|---|---|---|---|

| This compound | Pyridine | Acetyl, Isopropenyl | Mentha | |

| Nicotine | Pyridine-Pyrrolidine | N-Methylpyrrolidine | Nicotiana | |

| Anabasine | Pyridine-Piperidine | Piperidine | Nicotiana | |

| Lobeline | Substituted Piperidine | N-methyl, Hydroxyphenethyl, Phenacyl | Lobelia |

Future Research Directions and Emerging Trends

Development of Sustainable Synthesis Methodologies

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. thegoodscentscompany.com Future research on the synthesis of 2-Acetyl-4-isopropenylpyridine will likely focus on the development of sustainable and efficient methodologies that offer high yields, reduced reaction times, and the use of environmentally benign reagents and solvents.

Several key areas of green chemistry are poised to influence the synthesis of this compound. Microwave-assisted organic synthesis, for instance, has demonstrated significant advantages in accelerating reaction rates and improving yields for various pyridine (B92270) derivatives. thegoodscentscompany.com The application of this technology to the synthesis of this compound could lead to more energy-efficient and faster production methods.

Furthermore, the exploration of solvent-free and solid-state reactions presents another promising avenue. scielo.br These techniques can significantly reduce the generation of hazardous waste associated with traditional solvent-based syntheses. The development of novel catalysts, including biocatalysts and enzyme-based systems, could also offer highly selective and mild reaction conditions for the synthesis of this compound and its derivatives. scielo.br The use of phase transfer catalysts, such as NaH, has already shown promise in minimizing side product formation in the synthesis of other 2-acetylpyridine (B122185) derivatives. mdpi.com

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. thegoodscentscompany.com |

| Solvent-Free Reactions | Minimized waste generation, simplified purification processes. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. scielo.br |

| Phase Transfer Catalysis | Reduced side product formation, increased product purity. mdpi.com |

Exploration of Novel Catalytic Applications

The inherent electronic properties of the pyridine ring, particularly the nitrogen atom's lone pair of electrons, make pyridine derivatives excellent ligands in coordination chemistry and catalysis. Future research is expected to explore the potential of this compound as a ligand in various catalytic systems. The specific substitutions on the pyridine ring—the acetyl and isopropenyl groups—can be systematically modified to fine-tune the steric and electronic properties of the resulting metal complexes.

This tailored approach could lead to the development of novel catalysts for a range of organic transformations. For instance, metal complexes of substituted pyridines have been effectively used in asymmetric synthesis, atom transfer radical polymerization, and transfer hydrogenation of carbonyl compounds. mdpi.com Investigating the coordination of this compound with various transition metals could unlock new catalytic activities with potential applications in fine chemical synthesis and pharmaceuticals.

Advanced Computational and Machine Learning Approaches for Pyridine Chemistry

Computational chemistry and machine learning are rapidly becoming indispensable tools in modern chemical research, offering predictive insights into molecular properties and reactivity. ijarsct.co.inresearchgate.netnih.gov For this compound, Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, frontier molecular orbitals (HOMO-LUMO), and other quantum chemical properties. mdpi.com Such studies can provide a deeper understanding of its reactivity and guide the rational design of new derivatives with desired functionalities.

Moreover, the application of machine learning algorithms is set to revolutionize the exploration of pyridine chemistry. parchem.com By training models on existing datasets of pyridine derivatives, it may become possible to predict the physicochemical properties, biological activities, and synthetic accessibility of novel compounds like this compound. These predictive models can significantly accelerate the discovery and optimization of new molecules for specific applications, reducing the need for extensive and time-consuming experimental work.

| Computational Approach | Application to this compound Research |

| Density Functional Theory (DFT) | Calculation of electronic properties, prediction of reactivity, and elucidation of reaction mechanisms. mdpi.com |

| Machine Learning (ML) | Prediction of physicochemical properties, virtual screening for biological activity, and optimization of synthetic routes. parchem.com |

Cross-Disciplinary Research with Focus on Chemical Functionality

The unique chemical structure of this compound, featuring both a ketone and a vinyl group, opens up avenues for cross-disciplinary research. The compound is currently recognized for its use as a flavoring agent, indicative of its interaction with biological systems. mdpi.com This suggests a potential for exploration in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established pharmacophore, and the functional groups of this compound provide handles for further chemical modification to create libraries of new compounds for biological screening.

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions suggests potential applications in the development of chemosensors. By designing systems where the binding of a specific ion or molecule to a this compound-based ligand results in a detectable signal (e.g., a change in color or fluorescence), novel sensors for environmental monitoring or medical diagnostics could be developed. The intersection of organic synthesis, coordination chemistry, and materials science will be crucial in realizing these possibilities.

Conclusion

Summary of Key Research Advancements on 2-Acetyl-4-isopropenylpyridine

Research advancements concerning this compound have primarily centered on its identification as a natural constituent of tobacco and the characterization of its physical and sensory properties for flavor applications. researchgate.netthegoodscentscompany.com Significant progress in analytical chemistry has enabled more precise detection and quantification of minor alkaloids, including this compound, within complex matrices. researchgate.net Furthermore, synthetic chemistry has established versatile and efficient methodologies for modifying the 2-acetylpyridine (B122185) scaffold, which provides a robust framework for the future synthesis of this specific compound and its derivatives for further study. scielo.brscielo.br

Perspectives on Future Research Needs and Societal Impact

The primary societal impact of this compound currently lies in its use as a flavor ingredient and its presence as a minor alkaloid in tobacco. researchgate.netthegoodscentscompany.com However, its full potential and broader impact remain largely unexplored. There is a clear need for dedicated research to elucidate its pharmacological and toxicological profiles. Future investigations should focus on targeted synthesis to produce sufficient quantities for biological screening.

Given that many pyridine (B92270) alkaloids interact with nicotinic acetylcholine (B1216132) receptors, a crucial area of future research would be to determine if this compound exhibits similar activity, which could have implications for neuroscience and medicinal chemistry. nih.gov As a component of tobacco, a deeper understanding of its individual contribution to the complex biological effects of tobacco use is also warranted. Uncovering novel biological activities could pivot its application from the flavor industry to a lead compound in drug discovery, aligning with the long history of alkaloids in medicine. nih.govnih.gov

Q & A

Q. How do solvent polarity and catalyst choice influence the kinetics of this compound reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, accelerating kinetics. Catalysts like Pd(OAc) enhance cross-coupling efficiency. Kinetic studies using UV-Vis spectroscopy or HPLC can quantify reaction rates under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.